3-Amino-1,2-oxazole-5-carbonitrile

Catalog No.
S2901174
CAS No.
1368187-62-5
M.F
C4H3N3O
M. Wt
109.088
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1,2-oxazole-5-carbonitrile

CAS Number

1368187-62-5

Product Name

3-Amino-1,2-oxazole-5-carbonitrile

IUPAC Name

3-amino-1,2-oxazole-5-carbonitrile

Molecular Formula

C4H3N3O

Molecular Weight

109.088

InChI

InChI=1S/C4H3N3O/c5-2-3-1-4(6)7-8-3/h1H,(H2,6,7)

InChI Key

GTICSFWJWOXIJU-UHFFFAOYSA-N

SMILES

C1=C(ON=C1N)C#N

solubility

not available

Field: Organic Chemistry

Application: Oxazolo[5,4-d]pyrimidine scaffold is often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets .

Method of Application: The most common method for the synthesis of oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride . Another approach starts from 2-aroylaminomalonodiamides, which undergo condensation with ethyl formate in the presence of sodium ethoxide to form N-(4-hydroxypyrimidin-5-yl)benzamides .

Results or Outcomes: These methods have resulted in the formation of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .

Field: Anticancer Drug Discovery

Application: 2-aminothiazole scaffold, which is a part of some clinically applied anticancer drugs such as dasatinib and alpelisib, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Method of Application: Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Results or Outcomes: The development of anticancer drug resistance is significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effect is more desirable .

Field: COX-2 Inhibitors Design

Application: New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors were designed .

Method of Application: Two series of cyanopyrimidine hybrids were synthesized bearing either benzo [ d ]imidazole, benzo [ d ]oxazole, benzo [ d ]thiazole, and benzo [ b ]thiophene derivatives via methylene amino linker .

Results or Outcomes: All synthesized compounds demonstrated potent activity at minimal concentrations, with IC50 values in the submicromolar range . Compounds 3b, 5b, and 5d were discovered to be the most active pyrimidine derivatives .

Field: Dye Manufacturing

Method of Application: By modifying the terminal aldehyde radical into an imine version, 2-amino-3-cyano-4-chloro-5 formylthiophene provided the basis for blue-colored heterocyclic azo dyes with an enhanced π-conjugated system, solubility, and electronic spectrum properties of the synthesized compounds .

Results or Outcomes: Azo dyes have been employed in many applications, such as in inkjet printing, thermal transfer printing, photography, color additives, the biomedical area, molecular recognition, light-controlled polymers, and in the liquid crystal industry .

Field: Antiviral Drug Discovery

Application: 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral activities .

Method of Application: Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Results or Outcomes: The development of antiviral drug resistance, which leads to the failure of most chemotherapeutic antiviral treatments, is significantly restricted the clinical efficacy of the most commonly prescribed antiviral drug .

3-Amino-1,2-oxazole-5-carbonitrile is a heterocyclic compound characterized by its unique molecular structure, which includes an amino group, an oxazole ring, and a nitrile group. Its molecular formula is C4H3N3O, and it is recognized for its potential in various chemical and biological applications. The presence of the amino group enhances its reactivity, allowing it to participate in a wide range of

  • Oxidation: This compound can be oxidized to yield different oxazole derivatives. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can alter the nitrile group, converting it into amines or other functional groups. Lithium aluminum hydride and sodium borohydride are frequently employed as reducing agents.
  • Substitution: The amino group can engage in substitution reactions, leading to the formation of various substituted oxazoles. Reagents like halogens are often utilized in these reactions.

The major products formed from these reactions include various substituted oxazoles and amines, which retain the core structure of the original compound.

3-Amino-1,2-oxazole-5-carbonitrile exhibits notable biological activities, particularly its antimicrobial properties. The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, which contributes to its effectiveness against certain bacterial strains. This mechanism of action highlights its potential as a lead compound for developing new antimicrobial agents.

The synthesis of 3-Amino-1,2-oxazole-5-carbonitrile typically involves cyclization processes. One common method includes the cyclization of β-hydroxy amides to form oxazolines using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. Industrial production methods are not extensively documented but generally focus on optimizing reaction conditions to maximize yield and minimize impurities. Purification techniques such as crystallization are commonly employed following synthesis.

Due to its unique chemical structure and biological activity, 3-Amino-1,2-oxazole-5-carbonitrile has potential applications in various fields:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new antibiotics.
  • Chemical Research: The compound serves as a building block in organic synthesis and materials science due to its reactivity and stability.
  • Agricultural Chemicals: Potential applications may extend to agrochemicals where antimicrobial properties are beneficial.

Research into the interaction mechanisms of 3-Amino-1,2-oxazole-5-carbonitrile suggests that it can bind to specific molecular targets within biological systems. This binding may lead to alterations in cellular processes, particularly those involving enzyme activity related to bacterial growth and survival. Further studies are necessary to fully elucidate these interactions and their implications for drug development.

3-Amino-1,2-oxazole-5-carbonitrile can be compared with several similar compounds that also possess heterocyclic structures:

Compound NameStructure TypeKey Differences
3-Amino-5-isoxazolecarbonitrileIsoxazole derivativeDifferent substitution pattern; distinct reactivity
5-Amino-1,2,4-oxadiazole-3-carbonitrileOxadiazole derivativeDifferent ring structure; varied biological activities
2-Amino-1,3-benzoxazole-5-carbonitrileBenzoxazole derivativeContains a benzene ring; different chemical properties

Uniqueness: 3-Amino-1,2-oxazole-5-carbonitrile stands out due to its specific combination of an amino group, an oxazole ring, and a nitrile group. This distinct combination imparts unique chemical properties and reactivity profiles that are advantageous for various applications in research and industry.

XLogP3

0.1

Dates

Last modified: 04-14-2024

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